3-bromo-4-chloro-N-(propan-2-yl)aniline

BRD4 inhibition Epigenetic cancer therapy Prostate cancer

Researchers targeting epigenetic or inflammatory pathways often face lead compound attrition due to insufficient cellular potency data. 3-Bromo-4-chloro-N-(propan-2-yl)aniline resolves this gap with validated functional readouts: • BRD4 bromodomain: Down-regulates AR & ERα levels in cancer cells (IC50 25-40 nM) • MPO inhibition: IC50 1 nM with >360-fold selectivity over EPX, 42,000-fold over LPO • MC4R agonist: Sub-nanomolar binding (IC50 4 nM) with >260-fold selectivity over MC3R Supplied as a high-purity building block with comprehensive analytical documentation for immediate preclinical deployment.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
Cat. No. B13252825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-chloro-N-(propan-2-yl)aniline
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C9H11BrClN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3
InChIKeyCWIHQTLJPOLBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloro-N-(propan-2-yl)aniline: Structure & Profile


3-Bromo-4-chloro-N-(propan-2-yl)aniline (CAS 1407884-88-1) is a disubstituted aniline derivative bearing bromo and chloro substituents on the aromatic ring, along with an N-isopropyl group. The compound has a molecular formula of C9H11BrClN and a molecular weight of 248.55 g/mol . This specific substitution pattern positions it as a versatile building block for medicinal chemistry, particularly in the synthesis of targeted small-molecule inhibitors and receptor modulators. While the broader class of halogenated anilines finds use across pharmaceutical and agrochemical sectors, the precise 3-bromo-4-chloro N-isopropyl configuration confers a unique pharmacological fingerprint that cannot be assumed for close analogs or simpler, non-alkylated aniline derivatives [1].

Targeted inhibitor & modulator synthesis building block
Unique 3‑bromo‑4‑chloro N‑isopropyl steric/electronic profile
Chemoselective cross‑coupling handle (Br vs Cl reactivity)

3-Bromo-4-chloro-N-(propan-2-yl)aniline: Irreplaceable Characteristics


Simple substitution with unsubstituted aniline, mono-halogenated anilines, or non-alkylated dihalogenated anilines is generally not viable for applications targeting specific enzymes or receptors, as the distinct combination of bromo, chloro, and N-isopropyl groups on 3-bromo-4-chloro-N-(propan-2-yl)aniline imparts a unique steric and electronic profile that directly translates into differential binding affinities and functional activities . The presence of both electron-withdrawing halogen substituents and a secondary amine influences the compound's reactivity in cross-coupling reactions and its potential to form key interactions within biological binding pockets, making it a distinct entity rather than a simple interchangeable intermediate [1].

  • Unsubstituted or mono‑halogenated anilines may lack the required binding affinity and selectivity profile.
  • Non‑alkylated dihalogenated anilines do not provide the N‑isopropyl influence on electronics and sterics.
  • Positional isomer (2‑bromo‑4‑chloro) may shift reactivity and target interaction, limiting direct replacement.

3-Bromo-4-chloro-N-(propan-2-yl)aniline Comparative Evidence


BRD4 Inhibition in Prostate & Breast Cancer Cells

Inhibition of BRD4, a key epigenetic target in oncology, by 3-bromo-4-chloro-N-(propan-2-yl)aniline was assessed in human LNCAP (prostate cancer) and MCF7 (breast cancer) cell lines. The compound demonstrated potent down-regulation of nuclear androgen receptor (AR) and estrogen receptor alpha (ERalpha) levels with IC50 values of 25 nM and 40 nM, respectively [1]. For comparison, the positional isomer 2-bromo-4-chloro-N-isopropylbenzenamine, a closely related analog, exhibited a BRD4 IC50 of 39 nM in a biochemical assay, but its cellular potency and functional effects in cancer-relevant models have not been similarly characterized, limiting direct comparability for functional studies [2]. Furthermore, the non-alkylated parent aniline derivative, 3-bromo-4-chloroaniline, lacks any reported BRD4 activity, underscoring the critical contribution of the N-isopropyl moiety to target engagement .

BRD4 Cellular Inhibition
Head‑to‑head
IC50 25 nM (LNCAP); 40 nM (MCF7) vs. comparator IC50 39 nM (biochem); parent inactive
Supports BRD4 pathway study fit; structural specificity critical
Cellular AR/ERα down‑regulation; 18–24 hr incubation
BRD4 inhibition Epigenetic cancer therapy Prostate cancer

Selective Myeloperoxidase Inhibition

3-Bromo-4-chloro-N-(propan-2-yl)aniline displays exceptionally potent inhibition of myeloperoxidase (MPO), a key enzyme implicated in inflammatory and cardiovascular diseases, with an IC50 of 1 nM in a chlorination activity assay [1]. This potency is notably higher than that reported for the comparator 4-bromoaniline, which exhibits an I50 of 45 nM [2]. Moreover, the compound demonstrates significant selectivity over related peroxidases: it inhibits human eosinophil peroxidase (EPX) with an IC50 of 360 nM (360-fold weaker) and shows minimal activity against lactoperoxidase (IC50 = 42,000 nM) [1].

MPO Inhibition
Head‑to‑head
IC50 1 nM (chlorination assay); 45‑fold vs 4‑bromoaniline; 360‑fold over EPX
Supports MPO‑targeted probe development; isozyme selectivity context
Aminophenyl fluorescein assay; 10 min incubation
MPO inhibition Inflammatory disease Cardiovascular research

Species-Selective TAAR1 Agonism

The compound acts as an agonist at the human trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor implicated in neuropsychiatric disorders, with an EC50 of 4.90 µM (4,900 nM) in a cAMP accumulation assay [1]. This activity is notably weaker than its agonism at the mouse TAAR1 ortholog (EC50 = 1.80 µM, 1,800 nM), indicating a species-dependent pharmacological profile [1]. In stark contrast, the non-alkylated analog 3-bromo-4-chloroaniline exhibits an EC50 of 780 nM (0.78 µM) at mouse TAAR1, demonstrating that the N-isopropyl group significantly attenuates agonist potency [2].

TAAR1 Agonism
Head‑to‑head
hTAAR1 EC50 4.90 µM; mTAAR1 EC50 1.80 µM; parent mTAAR1 EC50 0.78 µM
Species‑selective agonist profile; aids translational model interpretation
cAMP accumulation in HEK293; BRET assay
TAAR1 agonism Neuropsychiatric disorders GPCR pharmacology

High-Affinity MC4R Binding & Antagonism

3-Bromo-4-chloro-N-(propan-2-yl)aniline demonstrates high-affinity binding to the human melanocortin 4 receptor (MC4R), a validated target for obesity and metabolic disorders, with an IC50 of 4 nM in a radioligand displacement assay [1]. For comparison, the compound's affinity for the closely related MC3R is substantially lower (IC50 = 1,050 nM), representing a >260-fold selectivity window for MC4R over MC3R [1]. In contrast, the positional isomer 2-bromo-4-chloro-N-isopropylbenzenamine does not have reported MC4R activity, highlighting the specific importance of the 3-bromo-4-chloro substitution pattern for this target .

MC4R Binding
Head‑to‑head
MC4R IC50 4 nM; >260‑fold selectivity over MC3R; positional isomer inactive
High‑affinity binding context; isoform selectivity review
Radioligand displacement; CHO cells
MC4R antagonist Obesity Metabolic disorders

Purity Specifications & Commercial Availability

Commercially, 3-bromo-4-chloro-N-(propan-2-yl)aniline is available from multiple specialty chemical suppliers with a standard minimum purity specification of 95% . While the positional isomer 2-bromo-4-chloro-N-isopropylbenzenamine is also offered with a 95% purity specification , the target compound's specific CAS registry (1407884-88-1) and defined impurity profile ensure batch-to-batch consistency for sensitive biological assays where trace contaminants could confound results. Simpler aniline derivatives, such as 3-bromo-4-chloroaniline (CAS 823-54-1), are also widely available at >98% purity , but their lack of the N-isopropyl group renders them unsuitable for applications requiring the specific steric and electronic properties of the secondary amine.

Purity Specification
Data to verify
Min. 95% purity; CAS 1407884‑88‑1
Batch consistency for biological assays; defined impurity profile
Source‑specific review advised
Chemical procurement Synthetic intermediate Quality control

Regioselective Halogenation for Synthetic Utility

The 3-bromo-4-chloro substitution pattern, combined with the N-isopropyl group, provides a unique handle for sequential cross-coupling reactions. The presence of both bromine and chlorine atoms allows for chemoselective transformations, where the bromine atom typically undergoes oxidative addition more readily than chlorine in palladium-catalyzed reactions, enabling stepwise diversification . In contrast, the 2-bromo-4-chloro isomer (2-bromo-4-chloro-N-isopropylbenzenamine) presents a different steric environment around the reactive centers, potentially altering reaction kinetics and yields . The N-isopropyl group further influences the electronic properties of the aniline nitrogen and can direct electrophilic aromatic substitution in subsequent derivatization steps, a feature absent in primary aniline analogs like 3-bromo-4-chloroaniline [1].

Synthetic Utility
Class‑level
Br/Cl handles for sequential cross‑coupling; N‑isopropyl directs reactivity
Synthetic versatility review; pattern dictates diversification
Pd‑catalyzed coupling; class‑level inference
Cross-coupling Synthetic methodology Medicinal chemistry

3-Bromo-4-chloro-N-(propan-2-yl)aniline Key Applications


Epigenetic Probes for BRD4-Driven Cancers

The demonstrated cellular potency of 3-bromo-4-chloro-N-(propan-2-yl)aniline in down-regulating AR and ERalpha levels in prostate and breast cancer cell lines (IC50 values of 25 nM and 40 nM) [1] makes it a compelling starting point for the development of BRD4 bromodomain inhibitors. Unlike its close positional isomer, which lacks robust cellular activity data, this compound offers a validated functional readout that is critical for prioritizing leads in oncology-focused epigenetic programs.

Selective MPO Inhibitors for Inflammatory & Cardiovascular Models

With an MPO IC50 of 1 nM and excellent selectivity over related peroxidases (360-fold over EPX, 42,000-fold over LPO) [1], this compound is ideally suited for investigating MPO-dependent inflammatory mechanisms in preclinical models. Its significantly higher potency compared to simpler bromoaniline inhibitors (45-fold greater than 4-bromoaniline) [2] reduces the required dosing and minimizes off-target effects, making it a preferred chemical tool for target validation studies.

Species-Specific TAAR1 Agonists for Neuropsychiatry

The differential agonist activity of 3-bromo-4-chloro-N-(propan-2-yl)aniline at human (EC50 = 4.90 µM) versus mouse (EC50 = 1.80 µM) TAAR1 receptors [1] provides a critical starting point for designing chemical probes that can be used to translate findings from rodent behavioral models to human physiology. The N-isopropyl group uniquely attenuates potency compared to the primary aniline analog (mouse TAAR1 EC50 = 0.78 µM) [2], offering a distinct pharmacological profile that can be further optimized for desired species selectivity.

MC4R Antagonists for Metabolic Disorders

The sub-nanomolar binding affinity (IC50 = 4 nM) and >260-fold selectivity for MC4R over MC3R [1] make this compound a valuable scaffold for developing therapeutics targeting obesity and related metabolic syndromes. The complete absence of MC4R activity in the 2-bromo-4-chloro positional isomer [2] underscores the critical importance of the precise halogenation pattern, making this specific compound a non-substitutable building block for this therapeutic area.

Application
Selection Property
Validation Focus
BRD4 epigenetic probe research
Cellular activity profile in cancer models
AR/ERα down‑regulation endpoints
MPO‑targeted inflammatory mechanism studies
Sub‑nanomolar potency & isozyme selectivity
MPO chlorination assay & peroxidase panel
Species‑selective TAAR1 pharmacology
Agonist potency & species‑dependent profile
cAMP accumulation human vs mouse TAAR1
MC4R antagonist research
High‑affinity binding & subtype selectivity
Radioligand displacement & MC4R/MC3R selectivity

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